![molecular formula C17H21ClN2O B14401045 N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-21-4](/img/structure/B14401045.png)
N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane framework, which is a bicyclic system where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is to use a Diels-Alder reaction to construct the spirocyclic core This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group and the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-2-azaspiro[5
Chemistry: The compound’s unique structure makes it an interesting subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been explored in various studies.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications, particularly in drug development.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to varied chemical and biological properties.
Chlorophenyl derivatives: Compounds with a chlorophenyl group can exhibit similar reactivity patterns, particularly in substitution reactions.
Carboxamide compounds: The presence of a carboxamide group is common in many biologically active molecules, contributing to their stability and reactivity.
Uniqueness
N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide stands out due to its combination of a spirocyclic core, a chlorophenyl group, and a carboxamide functionality
Propriétés
Numéro CAS |
85675-21-4 |
|---|---|
Formule moléculaire |
C17H21ClN2O |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C17H21ClN2O/c18-14-6-4-7-15(12-14)19-16(21)20-11-5-10-17(13-20)8-2-1-3-9-17/h1-2,4,6-7,12H,3,5,8-11,13H2,(H,19,21) |
Clé InChI |
LIGAHLIUHOJQRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC=CC2)CN(C1)C(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


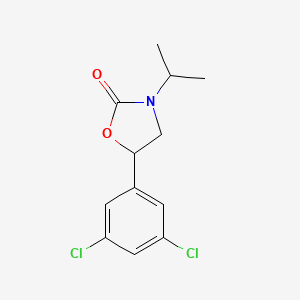
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)

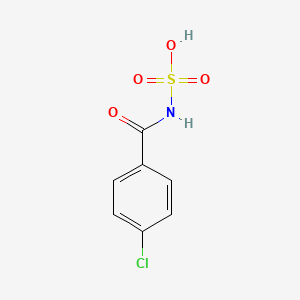
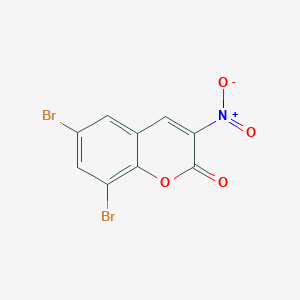
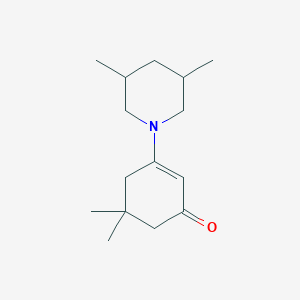
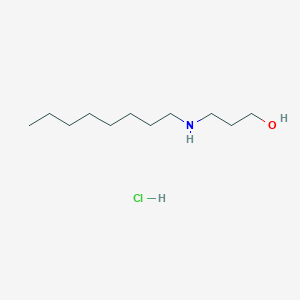

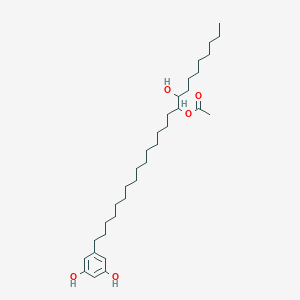

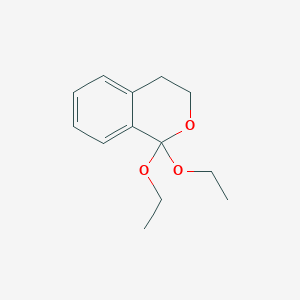

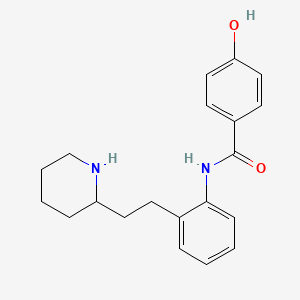
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
